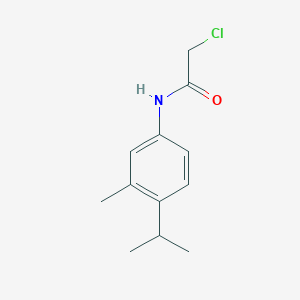
2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the reaction of 4-isopropyl-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 4-isopropyl-3-methylaniline and chloroacetyl chloride.
Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-isopropyl-3-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form amines.
生物活性
2-Chloro-N-(4-isopropyl-3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
The presence of the chloro group at the second position and the isopropyl and methyl substitutions on the aromatic ring are critical for its biological activity.
The mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that this compound can bind to certain enzymes or receptors, altering their activity, which leads to various biological effects. The exact pathways depend on the biological system being studied.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae. The presence of a chloro atom has been correlated with enhanced antibacterial activity by stabilizing interactions with target enzymes such as penicillin-binding proteins, promoting bacterial cell lysis .
Minimum Inhibitory Concentration (MIC) Studies :
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 10 | K. pneumoniae |
| N-(2-hydroxyphenyl)acetamide | >100 | Candida albicans |
Anti-inflammatory Effects
Similar compounds have also been evaluated for their anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation . Preliminary results suggest that derivatives of acetamides may exhibit anti-inflammatory effects, although specific data for this compound is still needed.
Case Studies
- Antibacterial Efficacy Study : A study focused on the antibacterial efficacy of chloroacetamides highlighted that compounds with similar substitutions showed promising results against resistant strains of bacteria. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
- Toxicity and Pharmacokinetics : In vitro toxicity analyses indicated that certain chloroacetamides have favorable profiles for future in vivo studies. The pharmacokinetic properties suggest good oral bioavailability, which is crucial for drug development .
Comparative Analysis
When comparing this compound with other acetamides, it is essential to consider their structural variations and resulting biological activities:
| Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Chloro group, Isopropyl substitution | TBD | TBD |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro group, Nitro substitution | Effective against K. pneumoniae | TBD |
| N-(4-hydroxyphenyl)acetamide | Hydroxy group instead of chloro | Limited activity against C. albicans | Moderate |
属性
IUPAC Name |
2-chloro-N-(3-methyl-4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMCODQAQSMRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














